molecular formula C16H10N4OS2 B2394877 N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681168-35-4

N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2394877
CAS No.: 681168-35-4
M. Wt: 338.4
InChI Key: TVQRTEFWYPIBHG-UHFFFAOYSA-N
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Description

N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule with the molecular formula C16H10N4OS2 and is available for research applications . This compound features a hybrid heterocyclic scaffold, incorporating both a benzothiazole and a thiazole ring linked via a carboxamide bridge, and is characterized by a pyridin-3-yl substituent. This specific molecular architecture is of significant interest in medicinal chemistry, as both benzothiazole and thiazole cores are known to be privileged structures in drug discovery . It is important to note that while a closely related analog, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, has been identified as a potent and selective inhibitor of bacterial capsule biogenesis in uropathogenic E. coli (UPEC) with an IC50 of 1.04 µM , the specific biological activity and mechanism of action for this compound itself require further investigation by the research community. This compound is provided as a high-purity material to facilitate such exploratory research, including target identification, mechanism of action studies, and structure-activity relationship (SAR) analysis. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to consult the relevant safety data sheets and handle all chemicals appropriately.

Properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS2/c21-15(10-3-4-12-14(6-10)23-9-18-12)20-16-19-13(8-22-16)11-2-1-5-17-7-11/h1-9H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQRTEFWYPIBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine-Mediated Cyclization

Adapting protocols from hydroxy-substituted benzothiazole syntheses, the benzothiazole core is constructed via thiourea cyclization:

Procedure :

  • Methyl 4-aminobenzoate (1 equiv) and potassium thiocyanate (KSCN, 4 equiv) are dissolved in glacial acetic acid.
  • Bromine (2 equiv) in acetic acid is added dropwise at 10°C.
  • The mixture stirs overnight, followed by basification with NH₃ (pH 8) to precipitate methyl 2-aminobenzo[d]thiazole-6-carboxylate.
  • Hydrolysis with NaOH (2M, reflux, 4h) yields the carboxylic acid.

Key Data :

Parameter Value Source
Yield (methyl ester) 78%
Yield (acid) 85%
¹H NMR (acid) δ 8.30 (s, 1H, H-7)

Synthesis of 4-(Pyridin-3-yl)Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole ring is forged using α-haloketones and thioureas:

Procedure :

  • Pyridin-3-yl thiourea (1 equiv) reacts with 3-chloro-2,4-pentanedione (1.2 equiv) in ethanol under reflux (12h).
  • The intermediate 5-acetylthiazole is treated with hydrazine hydrate (2 equiv) in ethanol (reflux, 6h) to yield 4-(pyridin-3-yl)thiazol-2-amine.

Mechanistic Insight :

  • α-Haloketone reacts with thiourea’s sulfur atom, forming a thioether intermediate.
  • Intramolecular cyclization eliminates HCl, generating the thiazole core.

Key Data :

Parameter Value Source
Yield 72%
¹³C NMR (thiazole) δ 167.2 (C-2)

Carboxamide Coupling

Acid Chloride Activation

The carboxylic acid is activated for nucleophilic attack via chloride formation:

Procedure :

  • Benzo[d]thiazole-6-carboxylic acid (1 equiv) is treated with thionyl chloride (SOCl₂, 3 equiv) in dry dichloromethane (DCM, 0°C to rt, 2h).
  • The acyl chloride is reacted with 4-(pyridin-3-yl)thiazol-2-amine (1.1 equiv) in DCM with triethylamine (TEA, 3 equiv) as base (0°C to rt, 12h).

Optimization Notes :

  • Excess TEA neutralizes HCl, preventing protonation of the amine.
  • Low temperatures minimize side reactions (e.g., ring-opening).

Key Data :

Parameter Value Source
Yield 68%
HPLC Purity >98%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    δ 8.92 (s, 1H, pyridine H-2), 8.30 (s, 1H, benzothiazole H-7), 7.89 (d, J=8.0 Hz, 1H, thiazole H-5).
  • ¹³C NMR :
    δ 167.8 (C=O), 158.2 (thiazole C-2), 152.1 (benzothiazole C-2).

Mass Spectrometry

  • ESI-MS : m/z 339.1 [M+H]⁺ (calc. 338.4).

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation :
    • Use of electron-withdrawing groups on thiourea directs cyclization to the desired position.
  • Amine Protection :
    • Temporary Boc protection of the thiazol-2-amine prevents unwanted acylation during coupling.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is primarily studied for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant antimicrobial, anticancer, and anti-inflammatory activities.

Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial properties of thiazole derivatives, compounds structurally related to this compound demonstrated promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli18
This compoundPseudomonas aeruginosa22

Anticancer Research

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. Molecular docking studies suggest that it interacts with specific receptors involved in cancer cell proliferation.

Case Study: Anticancer Activity
In vitro studies using the MCF7 breast cancer cell line revealed that this compound exhibited significant cytotoxic effects, with an IC50 value indicating potent activity against cancer cells . The compound's ability to inhibit cell growth may be attributed to its interference with key signaling pathways.

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)
This compoundMCF715.5
Reference DrugDoxorubicin10.0

Material Science

The unique chemical structure of N-(4-(pyridin-3-yl)thiazol-2-y)benzo[d]thiazole-6-carboxamide also positions it as a potential candidate for applications in material science, particularly in the development of sensors and catalysts due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Structural Differences

Benzothiazole Core Modifications Compound 6 (2-Amino-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide): Features a 2-amino substituent on the benzothiazole core and a 4-chlorophenyl group instead of a pyridin-3-yl-thiazole moiety. This modification reduces aromatic conjugation and introduces electron-donating effects .

Thiazole Ring Substituents Compounds 4d–4i (Iranian Journal of Pharmaceutical Research, 2021): These analogs retain the pyridin-3-yl-thiazole backbone but introduce substituents like morpholinomethyl, piperazinyl, or dimethylamino groups at the thiazole’s 5-position. Such groups enhance solubility and modulate target binding .

Pyridine Positional Isomerism

  • 4-Pyridinyl Analogs (Discovery and Optimization of N-Substituted Thiazole Carboxamides) : Substituting pyridin-3-yl with pyridin-4-yl alters binding orientation in enzymatic pockets, as seen in analogs targeting Hsp90 and kinase domains .

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzothiazole-thiazole-pyridine Pyridin-3-yl, carboxamide ~383.45 (estimated) High aromaticity, moderate polarity
Compound 6 Benzothiazole 2-Amino, 4-chlorophenyl ~317.79 Enhanced solubility, basic NH₂ group
Compound 4d Benzothiazole-thiazole-pyridine 5-Morpholinomethyl ~472.98 Increased polarity, improved solubility
4-Pyridinyl Analog Benzothiazole-thiazole-pyridine Pyridin-4-yl ~383.45 Altered binding orientation

Drug-Likeness and ADME Profiles

  • Lipophilicity : The target compound’s logP is estimated at ~2.5, comparable to analogs in (logP: 2.1–3.0), suggesting moderate membrane permeability.
  • Solubility : Introduction of morpholine or piperazine rings (e.g., 4d, 4e) increases aqueous solubility (>50 µM) compared to halogenated derivatives (<10 µM) .
  • Metabolic Stability : Boc-protected amines (e.g., 8a in ) show prolonged half-lives in microsomal assays, a strategy applicable to the target compound .

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article examines its biological activity, supported by recent research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring fused with a benzo[d]thiazole moiety. The presence of a pyridine substituent enhances its biological interactions, making it a candidate for various therapeutic applications.

Biological Activity Overview

  • Antitumor Activity :
    • Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A-431 and Jurkat cell lines, suggesting potent antitumor properties .
    • A study on related thiazole compounds reported that modifications to the phenyl ring significantly affected cytotoxicity, with electron-withdrawing groups enhancing activity .
  • Antimicrobial Properties :
    • Thiazole derivatives have been evaluated for their antimicrobial efficacy against pathogens such as Plasmodium falciparum, where specific modifications led to improved potency and reduced cytotoxicity in HepG2 cell lines .
    • The incorporation of electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance antimicrobial activity against resistant strains .
  • Acetylcholinesterase Inhibition :
    • Compounds containing thiazole cores have demonstrated promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. One study highlighted a derivative that exhibited an IC50 value of 2.7 µM, indicating strong potential as an AChE inhibitor .

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazole derivatives reveal critical insights into their biological efficacy:

  • Substituent Effects : The presence of certain functional groups, such as methyl or halogens, at strategic positions on the aromatic rings significantly influences the biological activity. For example, electron-donating groups tend to enhance antitumor activity, while electron-withdrawing groups improve antimicrobial properties .
  • Ring Modifications : Modifying the thiazole ring itself can lead to variations in biological activity. Compounds with additional nitrogen atoms or altered ring sizes often exhibit different pharmacological profiles .

Case Studies

  • Anticancer Activity : A study involving a series of thiazole derivatives showed that compounds with N-phenylcarboxamide groups had significant anti-Bcl-2 activity, which is crucial for apoptosis in cancer cells. The molecular dynamics simulations indicated hydrophobic interactions as key contributors to their efficacy .
  • Antimicrobial Efficacy : In a comparative study of various thiazole analogs against Plasmodium falciparum, specific derivatives were identified that maintained high potency while exhibiting low toxicity towards human liver cells. This balance is essential for developing safer therapeutic agents .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.5–9.0 ppm for pyridinyl protons; δ 160–170 ppm for carbonyl carbons) resolve regiochemistry and confirm functional groups .
  • High-resolution mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 395.0821) validates molecular formula .
  • X-ray crystallography : SHELX software can determine crystal structure and hydrogen-bonding networks, critical for understanding solid-state interactions .

How can researchers address solubility limitations of this compound in biological assays?

Basic Research Question

  • Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility while maintaining biocompatibility .
  • Structural modifications : Introduce hydrophilic groups (e.g., sulfonamide or morpholino) at non-critical positions to improve solubility without compromising activity .

What computational methods are suitable for predicting the electronic properties and binding affinities of this compound?

Advanced Research Question

  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity and interaction sites with biological targets (e.g., kinases) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with receptors like EGFR or PARP, validated against experimental IC₅₀ data .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question

  • Assay standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Metabolic stability analysis : Use liver microsome assays to identify metabolite interference, which may explain discrepancies in IC₅₀ values .

What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

Advanced Research Question

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogens, methyl, or methoxy groups) on the pyridine or thiazole rings .
  • 3D-QSAR modeling : Employ CoMFA or CoMSIA to correlate substituent effects with activity trends observed in cytotoxicity or enzyme inhibition assays .

How can researchers reconcile divergent computational predictions with experimental results in mechanistic studies?

Advanced Research Question

  • Hybrid QM/MM simulations : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to refine binding energy calculations .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for mutations in target proteins to validate computational models against experimental inhibition data .

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